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gamma-Decalactone - 706-14-9

gamma-Decalactone

Catalog Number: EVT-265887
CAS Number: 706-14-9
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gamma-decalactone (GDL) is a natural aroma compound prized for its intense, fruity, peach-like aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It finds widespread use as a flavoring agent in the food, beverage, and cosmetic industries. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] GDL exists in two enantiomeric forms, (R)- and (S)-GDL, with the (R)-enantiomer exhibiting a stronger peach-like aroma. [] In nature, GDL occurs naturally in various fruits like peaches, apricots, and nectarines, as well as in fermented products like whisky and wine. [, , , , , , , , , ]

Biotechnological Synthesis (Biotransformation):

  • The primary method for producing natural GDL is through biotransformation using yeasts, primarily Yarrowia lipolytica. [, , , , , , , , , , , , , , , , , , , , , ]
  • This process involves the degradation of ricinoleic acid, a fatty acid found abundantly in castor oil. [, , , , , , , , , , , , , , , , , , , , , ]
  • Yeast cells utilize peroxisomal beta-oxidation pathways to convert ricinoleic acid to 4-hydroxydecanoic acid, which then undergoes spontaneous lactonization to form GDL. [, , , , ]

Factors Influencing Biotransformation:

  • Various factors influence GDL production through biotransformation, including:
    • Yeast strain selection [, , , , , , , ]
    • Culture conditions (pH, temperature, aeration) [, , , , , , , , , ]
    • Substrate concentration and delivery methods [, , , , , , , , , , , , ]
    • Bioreactor design and operation (e.g., fed-batch vs. batch) [, , , , ]
Future Directions
  • Optimizing GDL biotransformation processes:
    • Developing high-yielding yeast strains with improved tolerance to GDL toxicity [, , , , , , , ]
    • Exploring novel substrates and bioreactor configurations for enhanced GDL productivity [, , , , ]
    • Investigating metabolic engineering approaches to redirect metabolic fluxes towards GDL production [, ]
  • Understanding the sensory perception of GDL:
    • Investigating the interaction of GDL enantiomers with olfactory receptors to elucidate their differential aroma perception [, , ]
    • Studying the synergistic effects of GDL with other aroma compounds in complex food matrices [, , , , , , , , ]
  • Exploring new applications of GDL:
    • Investigating its potential use as a bio-based platform chemical for synthesizing other valuable compounds []
    • Assessing its potential antimicrobial and antioxidant properties for food preservation applications []

Ricinoleic Acid

Compound Description: Ricinoleic acid is a fatty acid found naturally in castor oil. It serves as the primary precursor for the biotechnological production of γ-decalactone. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Ricinoleic acid is directly converted to γ-decalactone through a series of enzymatic reactions, primarily beta-oxidation, carried out by microorganisms such as Yarrowia lipolytica. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This makes ricinoleic acid the most crucial compound related to γ-decalactone production.

Methyl Ricinoleate

Compound Description: Methyl ricinoleate is an ester derivative of ricinoleic acid. It is often used as a more manageable substrate for γ-decalactone production by yeasts, as it is easier to handle than ricinoleic acid. [, , , , , , , , ]

Relevance: Similar to ricinoleic acid, methyl ricinoleate undergoes biotransformation by yeasts like Sporidiobolus salmonicolor and Yarrowia lipolytica to yield γ-decalactone. [, , , , , , , , ] The use of methyl ricinoleate highlights the flexibility in substrate selection for γ-decalactone biosynthesis.

4-Hydroxydecanoic Acid

Compound Description: 4-Hydroxydecanoic acid is a key intermediate in the metabolic pathway leading from ricinoleic acid to γ-decalactone. [, , , , ]

Relevance: 4-Hydroxydecanoic acid undergoes spontaneous cyclization to form γ-decalactone. [, , , , ] Controlling the balance between 4-hydroxydecanoic acid production and its conversion to γ-decalactone is crucial for maximizing the yield of the aroma compound.

3-Hydroxy-γ-decalactone

Compound Description: 3-Hydroxy-γ-decalactone is another lactone produced during the biotransformation of ricinoleic acid, often found alongside γ-decalactone. [, , ]

Relevance: The presence of 3-hydroxy-γ-decalactone alongside γ-decalactone suggests a branching in the metabolic pathway from ricinoleic acid. [, , ] Its formation is influenced by factors like oxygen availability during fermentation.

Dec-2-en-4-olide and Dec-3-en-4-olide

Compound Description: Dec-2-en-4-olide and dec-3-en-4-olide are unsaturated lactones detected in the culture media of Yarrowia lipolytica during γ-decalactone production. [, ]

Relevance: These compounds, along with 3-hydroxy-γ-decalactone, highlight the potential for Yarrowia lipolytica and similar yeasts to produce a variety of lactones from ricinoleic acid, influenced by factors like oxygen availability. [, ] Understanding these pathways could lead to the production of specific lactones for diverse aroma profiles.

8-Hydroxy-3Z,5Z-tetradecadienoic Acid

Compound Description: 8-Hydroxy-3Z,5Z-tetradecadienoic acid is a transient intermediate observed during γ-decalactone biosynthesis by the yeast Pichia guilliermondii from ricinoleic acid. []

Relevance: The identification of this compound provides further insight into the specific metabolic pathways utilized by different yeast species for γ-decalactone production, highlighting variations within the overall process. []

γ-Octalactone

Compound Description: γ-Octalactone is another lactone, possessing a coconut-like aroma, found in various fruits and fermented products. [, , , ]

Relevance: While not directly derived from ricinoleic acid, γ-octalactone is structurally similar to γ-decalactone, differing only in the length of the alkyl chain. [, , , ] Its presence in some studies highlights the diversity of lactones found naturally and their importance in flavor profiles.

γ-Nonalactone

Compound Description: γ-Nonalactone is a lactone known for its coconut and fruity aroma, found in various natural sources. [, ]

Relevance: Similar to γ-octalactone, γ-nonalactone shares a close structural resemblance to γ-decalactone with a different alkyl chain length. [, ] Its occurrence alongside γ-decalactone in some research emphasizes the broader context of lactone production and their diverse aroma profiles.

γ-Dodecalactone

Compound Description: γ-Dodecalactone is a lactone with a fruity, peach-like aroma, found naturally in some fruits. [, ]

Relevance: γ-Dodecalactone is structurally related to γ-decalactone, belonging to the same class of lactones but with a longer alkyl chain. [, ] Its presence in certain studies emphasizes the variety of lactones found in nature and their significance in flavor profiles.

(3S,4S)-cis-Whiskylactone

Compound Description: (3S,4S)-cis-Whiskylactone is a lactone contributing to the characteristic aroma of American Bourbon whisky. [, ]

Relevance: While not directly related to γ-decalactone biosynthesis, (3S,4S)-cis-Whiskylactone emphasizes the broader importance of lactones as flavor compounds in various food and beverage products. [, ]

Source and Classification

Gamma-Decalactone (chemical formula: C10H18O2) belongs to the class of cyclic esters known as lactones. It is classified as a flavoring agent and fragrance compound due to its pleasant aroma. The compound is primarily sourced from the β-oxidation of ricinoleic acid, which is obtained from castor oil (Ricinus communis) through hydrolysis. The process involves microbial fermentation, particularly using yeast strains such as Yarrowia lipolytica, which effectively convert ricinoleic acid into gamma-decalactone through enzymatic pathways .

Synthesis Analysis

Gamma-Decalactone can be synthesized through various methods, predominantly involving microbial fermentation. The following synthesis methods are notable:

  1. Biotransformation using Yeast:
    • The process typically begins with the hydrolysis of castor oil to yield ricinoleic acid.
    • Yeast strains like Yarrowia lipolytica are employed to catalyze the β-oxidation of ricinoleic acid. This involves a four-step reaction where each cycle shortens the carbon chain by two carbons, ultimately producing 4-hydroxydecanoic acid.
    • The lactonization of 4-hydroxydecanoic acid occurs after adjusting the pH to around 2 and applying heat (50-100 °C) .
    • Optimal conditions for synthesis include maintaining specific pH levels, agitation speeds, and oxygen transfer rates during fermentation .
  2. Chemical Synthesis:
    • While less common than biotechnological methods, gamma-decalactone can also be synthesized chemically through esterification reactions involving decanoic acid and other reagents under controlled conditions.
Molecular Structure Analysis

Gamma-Decalactone has a molecular structure characterized by a ten-carbon chain with a lactone functional group. Its structural formula can be represented as follows:

C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}

Structural Features:

  • Functional Group: The presence of the lactone group (cyclic ester) is key to its chemical behavior and aroma.
  • Stereochemistry: Gamma-Decalactone exists in different stereoisomeric forms that may influence its olfactory properties.

The molecular weight of gamma-decalactone is approximately 170.25 g/mol, and it exhibits a boiling point around 210 °C .

Chemical Reactions Analysis

Gamma-Decalactone participates in various chemical reactions:

  1. Lactonization: This is the primary reaction through which gamma-decalactone is formed from 4-hydroxydecanoic acid. Under acidic conditions, intramolecular esterification occurs.
  2. Hydrolysis: In the presence of water and under acidic or basic conditions, gamma-decalactone can hydrolyze back into its precursor acids.
  3. Oxidation-Reduction Reactions: Gamma-decalactone can undergo oxidation reactions to form more complex compounds or degradation products .
Mechanism of Action

The mechanism of action for gamma-decalactone primarily revolves around its role as a flavoring agent in food products and fragrances in perfumery:

  • Olfactory Reception: Gamma-decalactone binds to olfactory receptors in the nasal cavity, triggering sensory responses that are interpreted as fruity or floral aromas.
  • Biological Activity: Some studies suggest that gamma-decalactone may exhibit antimicrobial properties, although further research is needed to elucidate these effects fully .
Physical and Chemical Properties Analysis

Key Properties:

  • Appearance: Colorless liquid
  • Odor: Peach-like aroma
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Density: Approximately 0.98 g/cm³
  • Refractive Index: Around 1.448 .

These properties make gamma-decalactone suitable for applications in food flavoring and fragrance formulations.

Applications

Gamma-Decalactone has diverse applications across various fields:

  1. Food Industry: Used as a flavoring agent in beverages, candies, and baked goods due to its pleasant aroma.
  2. Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its appealing scent profile.
  3. Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .
  4. Biotechnology: Utilized in research related to microbial fermentation processes and bioconversion technologies.
Introduction to Gamma-Decalactone in Modern Biotechnology

Role in Flavor and Fragrance Industries: Natural vs. Synthetic Demand Trends

Market DynamicsThe global gamma-decalactone market is projected to grow from USD 3.8 billion in 2025 to USD 7.6 billion by 2035, reflecting a robust 7.0% CAGR [1]. This expansion is primarily fueled by:

  • Clean-Label Revolution: 78% of consumers prioritize "natural" labeling in food products, driving adoption of bio-based gamma-decalactone over petrochemical-derived alternatives. Regulatory bodies (FDA, EFSA, IFRA) now enforce stricter purity thresholds (≥98%) for natural classification, favoring fermentation-derived lactones [1] [7].
  • Application Diversity:
  • Food & Beverages: Dominates 63.5% of usage in liquid form, enhancing dairy (yogurts, ice creams), baked goods, and fruit-flavored beverages. Peach-flavored products incorporate 2,500 ppm, while dairy applications use 200 ppm for creaminess [1] [5].
  • Fragrances: Accounts for 28.5% of end-use, valued for its tenacity in luxury perfumes. Its fruity note amplifies floral bouquets, with leading firms (Givaudan, Firmenich) investing in sustainable production [1].
  • Vegan Products: Emerging use in dairy-free alternatives (e.g., coconut-based yogurts) at 300–500 ppm to replicate mouthfeel [1] [7].

Table 1: Global Gamma-Decalactone Market Segmentation (2025 Projections)

End-Use SectorMarket Share (%)Key ApplicationsGrowth Driver
Perfumes & Fragrances28.5%Luxury perfumes, skincare scentsDemand for long-lasting fruity notes
Bakery & Confectionery25.0%Peach-flavored cakes, candiesClean-label reformulation
Dairy Products18.2%Yogurts, ice creamsVegan alternatives expansion
Beverages12.3%Fruit juices, alcoholic drinksNatural flavor enhancement

Table 2: Flavor Formulation Guidelines for Gamma-Decalactone

Flavor ProfileRecommended Concentration (ppm)Complementary LactonesSensory Effect
Peach2,500δ-DecalactoneAuthentic stone fruit backbone
Strawberry2,000γ-UndecalactoneJuiciness enhancement
Mango1,500γ-OctalactoneFleshy depth
Milk Chocolate200δ-DodecalactoneCreamy dairy nuance
Dark Chocolate50NoneBackground richness

Natural vs. Synthetic Economics

  • Natural Production Challenges: Extraction from natural sources (e.g., peaches) yields <0.01% lactone concentration, requiring ~10,000 kg fruit/kg lactone. This results in prohibitive costs (~$3,000/kg) and supply instability [2] [10].
  • Biotech Advantage: Microbial production using Yarrowia lipolytica lowers costs to $150–300/kg while meeting "natural" certifications. Fermentation-derived lactones now capture 65% of the premium flavor market, growing at 9.2% annually versus 1.8% for synthetics [4] [7].

Regional Regulatory PressuresEU Regulation (EC) No 1334/2008 classifies gamma-decalactone as natural only if derived from enzymatic/microbiological processes using plant substrates. Synthetic equivalents must be labeled as "artificial," reducing consumer acceptance. Similar standards in the USA (21 CFR §101.22) and Japan (JAS) have accelerated biotech investments, particularly in castor-oil-rich regions like India and Brazil [1] [6].

Historical Evolution of Gamma-Decalactone Production Methodologies

Pre-Biotech Era: Chemical SynthesisEarly production (1930s–1980s) relied on chemical routes:

  • Ring-Closure of Hydroxy Acids: 4-Hydroxydecanoic acid cyclization using acid catalysts (H₂SO₄), yielding racemic mixtures with metallic off-notes [6].
  • Radical Oxidation: Ricinoleic acid peroxidation, generating <20% lactone purity due to side products (ketones, aldehydes) requiring costly distillation [6] [10].These methods faced criticism for:
  • High energy intensity (reactions at 200–300°C)
  • Environmental toxicity (heavy metal catalysts)
  • Inability to achieve "natural" certification

Biotechnological Breakthroughs

  • 1983 Patent Milestone: Patent WO1983001072A1 first described microbial conversion of castor oil hydrolysate using Candida spp., achieving 45% molar yield. This established ricinoleic acid as the preferred substrate [6].
  • Yeast Strain Optimization:
  • Yarrowia lipolytica emerged as the dominant industrial strain due to its efficient β-oxidation pathway and tolerance to lipid substrates. Wild-type strains initially yielded <1 g/L, prompting fed-batch development to prevent lactone reassimilation [2] [10].
  • Lindnera saturnus CCMA 0243 demonstrated 30% higher productivity than Y. lipolytica under pH 5 and 200 rpm agitation, offering an alternative for acidic fermentations [4].

Modern Bioprocess Innovations* Metabolic Engineering:- Disruption of POX3 gene in Y. lipolytica blocked β-oxidation past γ-decalactone, reducing degradation by 90% [10].- Acyl-CoA oxidase overexpression increased flux to lactone synthesis, achieving 6.3 g/L in 2020—a 400% improvement from 1990s yields [7] [10].* Bioprocess Engineering:- Fed-Batch Fermentation: Ricinoleic acid feeding (125 µL/L every 18 h) prevents substrate toxicity while maintaining 60% molar yield [2] [4].- Air-Lift Bioreactors: Enhanced oxygen transfer (kLa >200 h⁻¹) critical for β-oxidation, boosting productivity 2.5× vs. stirred tanks [7].- Semi-Continuous Systems: Unsterile operation with resin-based in-situ extraction reduced downstream costs by 40% [2] [7].

Table 3: Evolution of Gamma-Decalactone Production Techniques

EraMethodKey FeaturesMax YieldLimitations
Chemical (1930s)Acid-Catalyzed CyclizationHigh-temperature ring closure45%Racemic mixture, toxic byproducts
Early Biotech (1980s)Candida Batch FermentationCastor oil substrate1.2 g/LLactone reassimilation
Modern Biotech (2020s)Engineered Y. lipolytica Fed-BatchPOX3 knockout, controlled feeding6.3 g/LSubstrate cost volatility
Next-Gen (2030s Projected)Waste Lipid ValorizationLignocellulosic lipid conversionN/APre-treatment complexity

Properties

CAS Number

706-14-9

Product Name

gamma-Decalactone

IUPAC Name

5-hexyloxolan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

IFYYFLINQYPWGJ-UHFFFAOYSA-N

SMILES

CCCCCCC1CCC(=O)O1

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

4-decanolide
4-hexyl-4-butanolide
4-n-hexyl-4-hydroxybutanoic acid lactone
5-hexyldihydro-2(3H)-furanone
decan-4-olide
gamma-decalactone
gamma-decanolactone
gamma-lactone decanoic acid

Canonical SMILES

CCCCCCC1CCC(=O)O1

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